N-tert-butyl-5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butyl, methoxy, piperidine, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonamide group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-TERT-BUTYL-5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and piperidine-containing molecules, such as:
- N-tert-Butyl acrylamide
- 4-(4-Bromophenyl)piperazine-1-carboxylate
Uniqueness
What sets N-TERT-BUTYL-5-(4-{[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H37N5O4S |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
N-tert-butyl-5-[4-[4-methoxy-3-(piperidine-1-carbonyl)anilino]phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C32H37N5O4S/c1-21-13-14-22(19-28(21)42(39,40)36-32(2,3)4)29-24-11-7-8-12-25(24)30(35-34-29)33-23-15-16-27(41-5)26(20-23)31(38)37-17-9-6-10-18-37/h7-8,11-16,19-20,36H,6,9-10,17-18H2,1-5H3,(H,33,35) |
InChI Key |
FJUQLGPXOPZKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.